molecular formula C13H13F3N4OS B2835517 4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide CAS No. 2380174-41-2

4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide

Cat. No.: B2835517
CAS No.: 2380174-41-2
M. Wt: 330.33
InChI Key: YLGUDOSRFUTJJK-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential antitumor properties . The unique structure of this compound, which includes a trifluoromethyl group and a thieno[3,2-d]pyrimidine moiety, contributes to its distinctive chemical and biological properties.

Preparation Methods

The synthesis of 4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide involves multiple steps. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate . This compound undergoes a series of reactions, including condensation with formamidine acetate, chlorination, and nucleophilic substitution, to form the desired product . The reaction conditions typically involve heating and the use of various solvents and reagents to facilitate the transformations.

Chemical Reactions Analysis

4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide can undergo several types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as EZH2, which plays a role in the regulation of gene expression . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit their proliferation . The pathways involved include the disruption of cellular signaling and the induction of cell death mechanisms.

Comparison with Similar Compounds

4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity .

Properties

IUPAC Name

4,4,4-trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4OS/c14-13(15,16)3-1-10(21)19-8-5-20(6-8)12-11-9(2-4-22-11)17-7-18-12/h2,4,7-8H,1,3,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGUDOSRFUTJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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